![molecular formula C7H9BN2O4 B13692143 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid typically involves the halogen-metal exchange followed by borylation. . The reaction conditions often involve the use of organolithium or Grignard reagents, which facilitate the exchange and subsequent borylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and atmospheric pressure.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and amino groups offer additional sites for functionalization, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C7H9BN2O4 |
|---|---|
Peso molecular |
195.97 g/mol |
Nombre IUPAC |
[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11) |
Clave InChI |
HRAHSHBSDCCHEO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)NC(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)


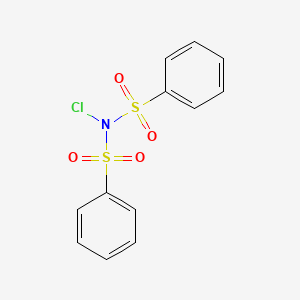
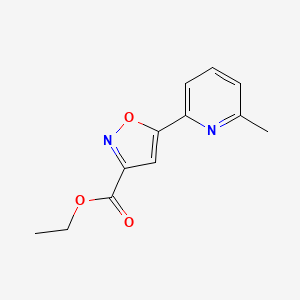

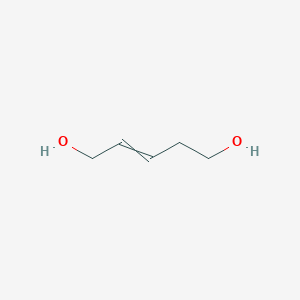
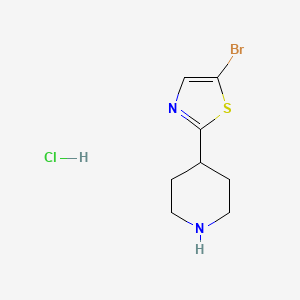
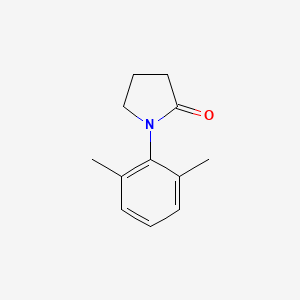


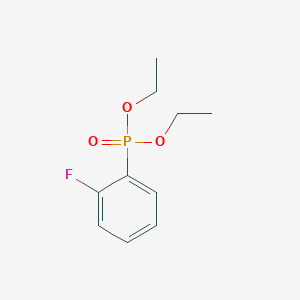
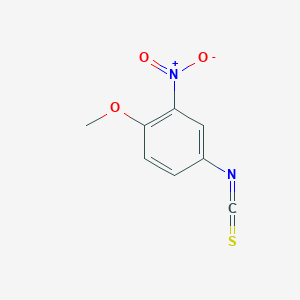
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
